molecular formula C20H24N2O4 B14944704 N-[2-(tert-butylcarbamoyl)phenyl]-3,5-dimethoxybenzamide

N-[2-(tert-butylcarbamoyl)phenyl]-3,5-dimethoxybenzamide

Cat. No.: B14944704
M. Wt: 356.4 g/mol
InChI Key: RXMSQPMQXSKQJW-UHFFFAOYSA-N
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Description

N-[2-(tert-butylcarbamoyl)phenyl]-3,5-dimethoxybenzamide is an organic compound with the molecular formula C20H24N2O4. This compound is characterized by the presence of a benzamide core substituted with tert-butylcarbamoyl and dimethoxy groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tert-butylcarbamoyl)phenyl]-3,5-dimethoxybenzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with tert-butyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(tert-butylcarbamoyl)phenyl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylcarbamoyl or dimethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(tert-butylcarbamoyl)phenyl]-3,5-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(tert-butylcarbamoyl)phenyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(tert-butylcarbamoyl)phenyl]-3,4-dimethoxybenzamide
  • N-[2-(tert-butylcarbamoyl)phenyl]-2,4-dimethoxybenzamide
  • N-[2-(tert-butylcarbamoyl)phenyl]-2,5-dimethoxybenzamide

Uniqueness

N-[2-(tert-butylcarbamoyl)phenyl]-3,5-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butylcarbamoyl and dimethoxy groups enhances its stability and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

N-[2-(tert-butylcarbamoyl)phenyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C20H24N2O4/c1-20(2,3)22-19(24)16-8-6-7-9-17(16)21-18(23)13-10-14(25-4)12-15(11-13)26-5/h6-12H,1-5H3,(H,21,23)(H,22,24)

InChI Key

RXMSQPMQXSKQJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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